molecular formula C13H11FN2O B14303753 (NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine

(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine

Cat. No.: B14303753
M. Wt: 230.24 g/mol
InChI Key: FKRODWKYQVHZGS-SSZFMOIBSA-N
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Description

(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine is a chemical compound that features a fluorophenyl group and a pyridinyl group linked via an ethylidene bridge to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, while also minimizing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways within cells. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. Further research is needed to fully elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine include:

  • 2-(4-Fluorophenyl)ethylamine
  • 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluorophenyl group and a pyridinyl group linked via an ethylidene bridge to a hydroxylamine moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine

InChI

InChI=1S/C13H11FN2O/c14-12-3-1-10(2-4-12)9-13(16-17)11-5-7-15-8-6-11/h1-8,17H,9H2/b16-13-

InChI Key

FKRODWKYQVHZGS-SSZFMOIBSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/C2=CC=NC=C2)F

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C2=CC=NC=C2)F

Origin of Product

United States

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